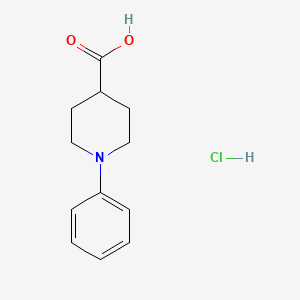

1-Phenylpiperidine-4-carboxylic acid hydrochloride

Vue d'ensemble

Description

“1-Phenylpiperidine-4-carboxylic acid hydrochloride” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . It is a phenylpiperidine class hydrochloride salt .

Synthesis Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C14H19NO2.ClH/c1-2-15-10-8-14(9-11-15,13(16)17)12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H,16,17);1H .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 269.77 . More detailed physical and chemical properties may be found in specialized databases or literature .

Applications De Recherche Scientifique

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks Construction : Research demonstrates the synthesis of novel Zn(II) and Mn(II) metal-organic frameworks (MOFs) using carboxylic acid ligands. These frameworks exhibit unique structures and have been studied for their photoluminescence properties, which are of interest for potential applications in sensing and light-emitting devices (Lv et al., 2015).

Photocatalytic Properties : Another study focused on Cd(II) metal-organic architectures, which were synthesized using ether-bridged tricarboxylate spacers. These structures demonstrated significant structural diversity and were found to possess promising photocatalytic properties for the degradation of methylene blue, suggesting their utility in environmental remediation (Gu et al., 2018).

pH-Specific Hydrothermal Assembly : Research into the pH-specific assembly of binary and ternary Pb(II)-(O,N-carboxylic acid) metal-organic framework compounds has shown the potential to correlate solution speciation with solid-state lattice architecture. This study highlights the versatility of carboxylic acids in designing materials with variable dimensionality and unique spectroscopic signatures (Gabriel et al., 2012).

Chemical Transformations and Synthesis

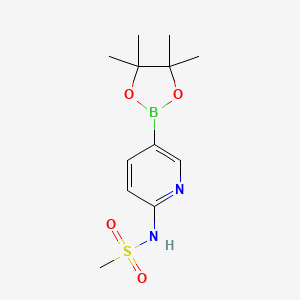

Aminopyridine Derivatives : The synthesis of 2-phenyl-3-aminopyridine, a precursor for further chemical transformations into compounds like 2-phenyl-3-aminopiperidine, showcases the utility of these chemical structures in developing pharmaceutical intermediates and other complex organic molecules (Caron et al., 2001).

Luminescence Sensing and Treatment Activity

Luminescence Sensing for Fe3+ Ions : A study on Zn-based MOFs demonstrated their ability to act as sensitive detectors for Fe3+ ions through luminescence quenching. This property is particularly significant for applications in detecting and monitoring metal ions in environmental and biological samples (Liu & Liang, 2021).

Mécanisme D'action

- Activation of μ-opioid receptors inhibits ascending pain pathways, alters pain perception, and results in CNS depression .

- Additionally, meperidine’s antishivering effects are thought to result from the activation of κ-opioid receptors .

- Normeperidine has a longer elimination half-life and can accumulate in patients with renal disease, potentially leading to seizures .

- It provides effective postoperative pain management and is also used to prevent and treat postoperative shivering .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Propriétés

IUPAC Name |

1-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFZAPQHSZCXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10741558 | |

| Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209005-67-4 | |

| Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7H-imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511108.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene](/img/structure/B1511126.png)

![5-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B1511129.png)

![4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1511134.png)

![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)